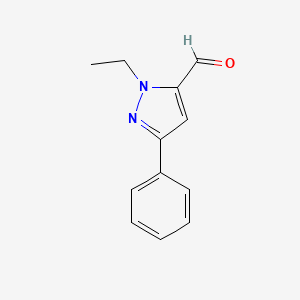

1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde

描述

1-ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and potential applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by aldehyde functionalization. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry. For instance, the synthesis process often employs palladium-catalyzed cross-coupling reactions to achieve the desired structure with high specificity and yield .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole scaffold demonstrate significant anticancer properties. For example, derivatives of 1H-pyrazole have shown inhibitory effects against various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The compound's mechanism of action often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

Anti-inflammatory Properties

Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory effects in various experimental models. These compounds are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of pyrazoles have been extensively studied. Compounds similar to 1-ethyl-3-phenyl-1H-pyrazole have shown effectiveness against a range of bacteria and fungi. For instance, certain derivatives were tested against E. coli and Staphylococcus aureus, exhibiting significant antibacterial activity .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Microorganism | Activity (Zone of Inhibition) | Reference |

|---|---|---|---|

| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | E. coli | Significant | |

| 1-Ethyl-3-phenyl-1H-pyrazole derivatives | S. aureus | Significant |

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of various pyrazole derivatives on human cancer cell lines, revealing that certain modifications to the pyrazole structure significantly enhanced their anticancer potency.

- Inflammation Model : In a carrageenan-induced paw edema model in rats, a series of pyrazole compounds were tested for their anti-inflammatory effects, showing comparable results to standard anti-inflammatory drugs like ibuprofen .

科学研究应用

Chemical Synthesis

Building Block for Heterocycles

1-Ethyl-3-phenyl-1H-pyrazole-5-carbaldehyde serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds. Its unique aldehyde functional group allows it to participate in various reactions, including condensation and electrophilic substitution, making it valuable for constructing diverse chemical entities.

Reactions and Mechanisms

The compound can undergo several types of reactions:

- Oxidation : It can be oxidized to yield corresponding carboxylic acids.

- Reduction : Reduction reactions typically produce alcohol derivatives.

- Substitution : Electrophilic substitution can introduce different functional groups onto the pyrazole ring.

Biological Research

Enzyme Inhibition and Receptor Modulation

In biological studies, this compound has been investigated for its potential as an enzyme inhibitor and receptor modulator. The compound's mechanism of action often involves binding to the active sites of enzymes, thereby inhibiting their catalytic activity. This property is particularly relevant in drug development aimed at targeting specific diseases .

Antimicrobial Activity

Research has shown that derivatives of pyrazole compounds exhibit significant antimicrobial activity. For instance, studies have synthesized various pyrazole derivatives and evaluated their effectiveness against pathogenic bacteria and fungi, demonstrating promising results in inhibiting growth at low concentrations .

Agrochemical Applications

Development of Agrochemicals

The compound has applications in the agrochemical industry, particularly in the development of pesticides and herbicides. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical agents that target specific pests or diseases in crops .

Case Study 1: Synthesis of Pyrazole Derivatives

In a study conducted by Eglė Arbačiauskienė et al., an efficient synthetic route was developed for constructing substituted pyrazole derivatives using palladium-catalyzed cross-coupling reactions. The resulting compounds demonstrated varied biological activities, highlighting the importance of this compound as a precursor in synthesizing bioactive molecules .

Case Study 2: Antimicrobial Screening

Research published in MDPI evaluated several pyrazole derivatives for their antimicrobial properties against various bacterial strains. Compounds derived from this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.0025 to 12.5 µg/mL against tested pathogens .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Chemical Synthesis | Building block for complex heterocycles | Key intermediate in various reactions |

| Biological Research | Potential enzyme inhibitor and receptor modulator | Effective against specific enzymes |

| Agrochemicals | Development of pesticides and herbicides | Target-specific efficacy |

| Antimicrobial Activity | Synthesized derivatives show significant antimicrobial properties | MIC values between 0.0025 to 12.5 µg/mL |

化学反应分析

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-step process involving the formation of a geminal diol intermediate, followed by further oxidation.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol using common reducing agents.

| Reagent/Conditions | Product | Yield | Characterization Methods |

|---|---|---|---|

| NaBH₄ in methanol | 1-Ethyl-3-phenyl-1H-pyrazole-5-methanol | 90–95% | NMR: δ 4.5 ppm (-CH₂OH) |

| LiAlH₄ in dry ether | Same as above | 82–90% | MS: m/z 215 [M+H]⁺ |

Selectivity : Sodium borohydride is preferred for milder conditions, while lithium aluminum hydride is used for bulkier substrates.

Nucleophilic Addition Reactions

The aldehyde participates in condensation reactions with nucleophiles such as amines and hydrazines.

| Reaction Partner | Product | Key Application |

|---|---|---|

| Aniline | Schiff base (imine derivative) | Ligand synthesis |

| Hydrazine | Hydrazone derivative | Pharmaceutical intermediates |

Example :

-

Schiff Base Formation :

Characterized by IR absorption at 1630 cm⁻¹ (C=N stretch).

Electrophilic Aromatic Substitution

The phenyl group at position 3 directs electrophilic substitution to the para position.

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| HNO₃/H₂SO₄ | Nitro derivative at phenyl ring | 60–70% | Requires controlled temperature |

| Br₂/FeBr₃ | Bromo derivative at phenyl ring | 65–75% | Meta-directing effects observed |

Regioselectivity : The ethyl group at position 1 exerts minor steric hindrance, favoring substitutions at the phenyl ring’s para position.

Cross-Coupling Reactions

The compound serves as a precursor in palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Ar-B(OH)₂, base | Biaryl-pyrazole hybrid |

| Heck Reaction | Pd(OAc)₂, alkene, base | Alkenyl-functionalized pyrazole |

Applications : These reactions expand the compound’s utility in synthesizing bioactive molecules and materials .

Condensation with Active Methylene Compounds

The aldehyde undergoes Knoevenagel condensation with compounds like malononitrile.

| Reagent/Conditions | Product | Yield | Characterization |

|---|---|---|---|

| Malononitrile, piperidine | α,β-Unsaturated nitrile derivative | 80–85% | UV-Vis: λₘₐₓ = 320 nm |

Mechanism : Base-catalyzed deprotonation of the active methylene compound, followed by nucleophilic attack on the aldehyde.

Cyclization Reactions

Under acidic or basic conditions, the aldehyde participates in intramolecular cyclization.

| Conditions | Product | Application |

|---|---|---|

| H₂SO₄, heat | Fused pyrazole-oxazole ring system | Heterocyclic drug candidates |

Key Research Findings

属性

IUPAC Name |

2-ethyl-5-phenylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-2-14-11(9-15)8-12(13-14)10-6-4-3-5-7-10/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGOMJVRYNYWBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。